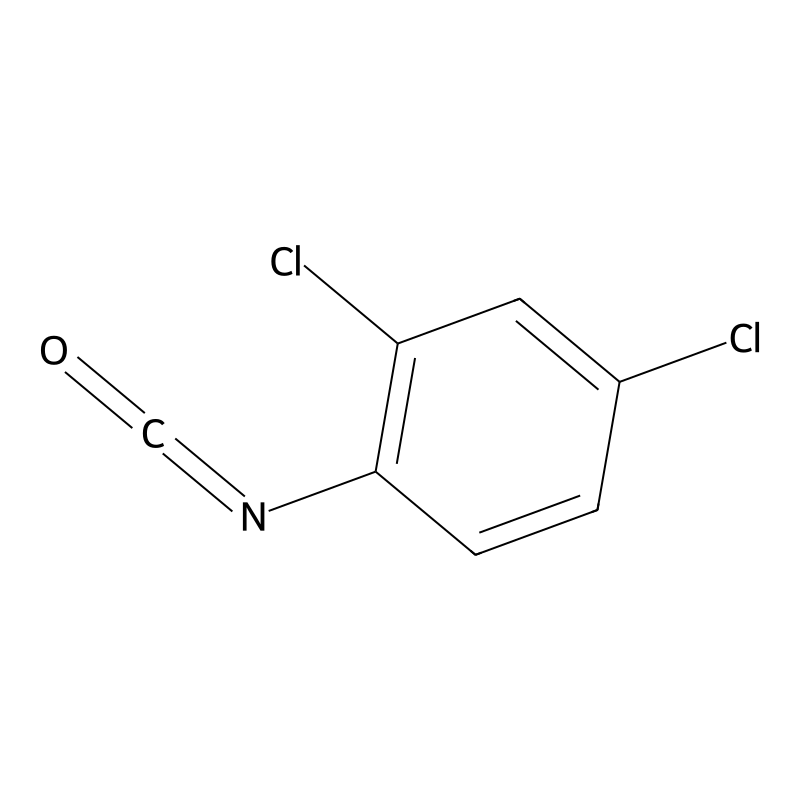

2,4-Dichlorophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dichlorophenyl isocyanate is an organic compound with the molecular formula C₇H₃Cl₂NO and a molar mass of 188.01 g/mol. It is classified as a toxic and irritant substance, primarily used in chemical synthesis. The compound features a dichlorophenyl group attached to an isocyanate functional group, making it a derivative of phenyl isocyanate. Its structural formula can be represented as Cl₂C₆H₃NCO, indicating the presence of two chlorine atoms on the phenyl ring and an isocyanate group (-N=C=O) .

DCPI is a hazardous compound and should be handled with appropriate precautions:

- Toxicity: DCPI is toxic if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to the eyes, skin, and respiratory system [].

- Flammability: No data available on flammability, but it is recommended to handle it away from heat sources as a precaution.

- Reactivity: DCPI reacts with water to release hydrochloric acid, a corrosive and toxic gas [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling DCPI [].

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from incompatible materials like water and strong acids/bases.

- Properly dispose of waste according to local regulations.

Polymer Synthesis:

2,4-DPCI can be used as a monomer in the synthesis of various polymers. Its isocyanate group reacts readily with compounds containing active hydrogens, such as amines, alcohols, and thiols, to form polyureas, polyurethanes, and polythioureas []. These polymers can possess valuable properties like good thermal stability, flame retardancy, and resistance to chemicals []. Research explores using 2,4-DPCI in the development of specialty polymers for applications like coatings, adhesives, and electronic materials [, ].

Organic Synthesis:

The isocyanate group in 2,4-DPCI serves as a reactive functionality for organic synthesis. It can undergo various reactions with different nucleophiles, enabling the introduction of the 2,4-dichlorophenylcarbamate group into organic molecules. This functionality can influence properties like bioactivity or material performance []. Studies explore utilizing 2,4-DPCI for the synthesis of pharmaceuticals, agricultural chemicals, and functional materials [].

Crosslinking Agent:

2,4-DPCI can act as a crosslinking agent for polymers containing reactive functional groups like hydroxyl or amine groups. The isocyanate group reacts with these functionalities, forming covalent bonds that link individual polymer chains, leading to a more rigid and robust polymer network []. Research investigates the use of 2,4-DPCI for crosslinking polymers in applications like coatings, composites, and adhesives, aiming to improve their mechanical properties and durability [].

- Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates or ureas, respectively.

- Hydrolysis: In the presence of water, 2,4-dichlorophenyl isocyanate can hydrolyze to produce 2,4-dichlorophenyl carbamic acid.

- Polymerization: It can also undergo polymerization reactions when mixed with polyols, leading to the formation of polyurethane materials .

The biological activity of 2,4-dichlorophenyl isocyanate has been studied primarily in terms of its toxicity. It exhibits acute toxicity upon ingestion and skin contact, classified under hazard statements such as H301 (toxic if swallowed) and H311 (toxic in contact with skin) . Its irritant properties can affect the respiratory system and skin upon exposure. Additionally, it has been investigated for potential mutagenic effects in various biological assays .

Several methods exist for synthesizing 2,4-dichlorophenyl isocyanate:

- From 2,4-Dichlorophenol: This method involves treating 2,4-dichlorophenol with phosgene or a suitable isocyanating agent like triphosgene under controlled conditions.

- Direct Synthesis: Another approach includes reacting an amine derivative with phosgene or using carbon dioxide under specific catalytic conditions to yield the desired isocyanate .

Both methods require careful handling due to the toxic nature of intermediates involved.

2,4-Dichlorophenyl isocyanate finds applications in various fields:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

- Polymer Chemistry: It is utilized in synthesizing polyurethanes and other polymeric materials due to its reactivity with polyols.

- Chemical Research: The compound is often employed in laboratories for research purposes related to organic synthesis and material science .

Interaction studies involving 2,4-dichlorophenyl isocyanate focus on its reactivity with biological nucleophiles such as amino acids and proteins. These studies are crucial for understanding its potential effects on biological systems and its mechanisms of toxicity. For instance, it has been shown to react with thiol groups in proteins, leading to modifications that may affect protein function .

2,4-Dichlorophenyl isocyanate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Phenyl Isocyanate | C₆H₅NCO | Simpler structure; less toxic than dichlorinated variants |

| 2-Chlorophenyl Isocyanate | C₆H₄ClNCO | Only one chlorine substituent; lower reactivity |

| 4-Chlorophenyl Isocyanate | C₆H₄ClNCO | Similar to 2-chloro variant but para-substituted |

| 3,4-Dichlorophenyl Isocyanate | C₆H₃Cl₂NCO | Different substitution pattern; potential for different reactivity |

The uniqueness of 2,4-dichlorophenyl isocyanate lies in its specific dichloro substitution on the phenyl ring which enhances its reactivity compared to simpler or differently substituted isocyanates. This reactivity makes it particularly useful in synthetic applications where selective reactions are required .

Phosgenation of 3,4-Dichloroaniline: Catalytic Optimization

The phosgenation route represents the most industrially significant method for synthesizing 2,4-dichlorophenyl isocyanate [2] [3]. This process involves the reaction of 3,4-dichloroaniline with phosgene (COCl₂) under controlled conditions to produce the target isocyanate compound [2]. The reaction proceeds through a two-stage mechanism commonly referred to as cold-hot phosgenation [4].

The initial stage, cold phosgenation, occurs at temperatures ranging from 0-60°C where 3,4-dichloroaniline reacts with phosgene to form intermediate carbamoyl chloride compounds [4]. During this phase, the amine substrate dissolves in an inert solvent such as o-dichlorobenzene, and phosgene is introduced at controlled rates [2] [3]. The reaction generates hydrogen chloride as a byproduct, which must be continuously removed to drive the equilibrium toward product formation [4].

The second stage, hot phosgenation, involves elevating the temperature to 100-200°C to convert the carbamoyl chloride intermediates to the final isocyanate product [4]. Research has demonstrated that optimal conversion rates are achieved when the reaction temperature is maintained between 158-165°C with approximately 300 mole percent excess of phosgene . Under these conditions, post-reaction purification via recrystallization or column chromatography yields high-purity products when stoichiometry is controlled at a 1:1 molar ratio .

Table 1: Reaction Conditions for Different Phosgenation Methods

| Method | Temperature (°C) | Pressure | Solvent | Residence Time |

|---|---|---|---|---|

| Cold Phosgenation | 0-60 | Atmospheric | o-dichlorobenzene | 30-120 min |

| Hot Phosgenation | 100-200 | Atmospheric | o-dichlorobenzene | 10-120 min |

| Continuous Process | 120-160 | 10 kg/cm² | o-dichlorobenzene | 30-120 min |

| Liquid Phase | Room temperature | Atmospheric | CHCl₃ | Several hours |

Catalytic optimization studies have revealed that the phosgene-amine reaction exhibits strong exothermic behavior, necessitating careful temperature control to prevent side reactions [4]. The carbon-catalyzed reaction of chlorine and carbon monoxide constitutes the primary industrial route for phosgene production, with defects in carbon materials leading to surface chemical reactions that enhance catalytic activity [6]. Nitrogen-modified carbon nanomaterials have shown particular promise as stable catalysts for phosgene synthesis, with the interplay between electron-donating and electron-withdrawing nitrogen substituents creating polarization effects that facilitate chlorine activation [6].

Continuous process optimization has demonstrated that residence times can be significantly reduced through dynamic mixing systems [4]. Research indicates that the first phosgenation stage can be conducted in dynamic mixers with residence times of less than one minute, followed by reactor stages operating at pressures greater than or equal to the mixer pressure [4]. This approach enables higher space-time yields and reduced byproduct formation compared to traditional batch processes [4].

Alternative Synthesis via Carbamate Intermediate Formation

The carbamate intermediate pathway offers a phosgene-free alternative for synthesizing 2,4-dichlorophenyl isocyanate [7] [8]. This method involves the initial formation of carbamate intermediates followed by thermal decomposition to yield the desired isocyanate products [7]. The process typically employs urea, alcohols, and amines as raw materials to synthesize corresponding carbamates, which subsequently decompose at elevated temperatures [7].

Carbamate formation can be achieved through several approaches, including reaction of aromatic amines with dimethyl carbonate instead of phosgene [9]. This method utilizes microcrystalline zirconium metal-organic framework catalysts within mesoporous materials to achieve selective carbamoylation under mild conditions with near quantitative yields [9]. The reaction proceeds at temperatures around 200°C with optimal aniline to dimethyl carbonate ratios of 1:10 and flow rates of 0.10 mL/min [10].

The thermal decomposition stage requires careful optimization to maximize isocyanate yields while minimizing side reactions [8]. Studies have shown that carbamate decomposition is highly endothermic and must be operated at temperatures above 150°C [8]. The process involves multiple potential side reactions, including isocyanate hydrolysis to form amines, amine-isocyanate reactions producing substituted ureas, and isocyanate-carbamate reactions yielding urea formates [8].

Table 2: Carbamate Decomposition Methods for Isocyanate Formation

| Method | Temperature (°C) | Catalyst | Yield (%) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thermal Decomposition | 250-600 | None | 10-20 | 5 hours | Simple setup | Low yield |

| Catalytic Decomposition (ZnO) | 200 | ZnO | 80-90 | 2 hours | High yield | Catalyst required |

| Catalytic Decomposition (Al₂O₃) | 200 | Al₂O₃ | 70-85 | 2-4 hours | Good selectivity | Catalyst required |

| Microwave Activation | 160-200 | None | 32 | 30 min | Fast reaction | Equipment needed |

Catalytic systems have proven essential for achieving acceptable conversion rates in carbamate decomposition [8]. Zinc oxide catalysts demonstrate particular effectiveness, enabling conversions of 80-90% at 200°C within two hours [11]. Aluminum oxide catalysts provide good selectivity with yields of 70-85%, while bismuth oxide and montmorillonite K-10 offer alternative catalytic pathways [8]. The catalyst-to-carbamate mass ratio typically ranges from 6:10 to 1:1 depending on the specific catalyst system employed [11].

Alternative approaches utilizing di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine catalyst enable room temperature synthesis of isocyanates from aromatic amines [12] [13]. This method provides quantitative conversion when sterically hindered amines are employed, with subsequent alcohol addition enabling direct carbamate formation [12]. The process offers advantages in terms of mild reaction conditions and elimination of phosgene-related hazards [13].

Solvent Effects in Isocyanate Functionalization

Solvent selection plays a critical role in determining reaction kinetics, product yields, and purification requirements in isocyanate synthesis [14] [4]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, heat transfer characteristics, and product separation [4]. Chlorinated solvents have emerged as preferred media for isocyanate synthesis due to their chemical inertness and favorable physical properties [4].

o-Dichlorobenzene represents the most widely employed solvent for hot phosgenation processes due to its high boiling point of 180°C, which enables elevated reaction temperatures while maintaining liquid-phase conditions [3] [4]. This solvent provides excellent thermal stability and does not interfere with the phosgenation reaction mechanism [3]. Research has demonstrated that o-dichlorobenzene facilitates dramatic reduction in reaction barriers compared to gas-phase mechanisms, with solvent effects describable through linear relationships [14].

Table 3: Solvent Effects in Isocyanate Synthesis

| Solvent | Boiling Point (°C) | Polarity | Preferred Use | Advantages |

|---|---|---|---|---|

| o-Dichlorobenzene | 180 | Low | Hot phosgenation | High boiling point |

| Monochlorobenzene | 132 | Low | General synthesis | Moderate boiling point |

| Dichloroethane | 83 | Low | Cold phosgenation | Low boiling point |

| Toluene | 111 | Low | Alternative solvent | Cost effective |

| Xylene | 138-144 | Low | Alternative solvent | Good solubility |

Monochlorobenzene offers advantages for general synthesis applications with its moderate boiling point of 132°C enabling controlled reaction conditions [4]. This solvent provides good substrate solubility while maintaining chemical inertness toward isocyanate products [4]. Studies have shown that monochlorobenzene enables efficient product separation through distillation due to its intermediate volatility [4].

Dichloroethane serves as an effective solvent for cold phosgenation stages due to its lower boiling point of 83°C [2] [3]. This characteristic enables easy removal of excess phosgene and solvent through distillation while maintaining product integrity [2]. The solvent demonstrates excellent compatibility with temperature-sensitive intermediates formed during the initial reaction stages [3].

Alternative solvents including toluene and xylene provide cost-effective options for specific applications [3] [15]. Toluene, with its boiling point of 111°C, offers economic advantages while maintaining adequate performance for certain reaction conditions [15]. Xylene solvents (boiling points 138-144°C) provide good substrate solubility and can be employed when intermediate boiling points are required [3].

Solvent effects extend beyond simple physical properties to influence reaction mechanisms and product distributions [14]. Research has revealed that solvation effects can alter activation energies and transition state geometries, thereby affecting reaction rates and selectivities [14]. The choice of solvent also impacts downstream processing requirements, with higher boiling solvents necessitating more energy-intensive separation processes [4].

Nucleophilic Addition Reactions with Alcohols and Amines

The reactivity of 2,4-dichlorophenyl isocyanate towards nucleophiles represents one of its most significant chemical characteristics. The isocyanate functional group exhibits exceptional electrophilicity at the carbon center, making it highly susceptible to nucleophilic attack by alcohols and amines [2]. This reactivity is enhanced by the electron-withdrawing effects of the two chlorine substituents on the aromatic ring, which increase the electrophilic character of the isocyanate group compared to unsubstituted phenyl isocyanate .

Alcoholysis Mechanisms and Kinetics

The reaction of 2,4-dichlorophenyl isocyanate with alcohols proceeds through a complex multimolecular mechanism that has been extensively studied for related aromatic isocyanates [4] [5] [6]. The alcoholysis reaction demonstrates third-order kinetics overall, with the rate depending on the concentration of both reactants and requiring multiple alcohol molecules for efficient reaction [4] [5].

Experimental kinetic investigations reveal that the nucleophilic addition occurs across the nitrogen-carbon double bond of the isocyanate rather than across the carbon-oxygen bond [4] [5]. This concerted mechanism involves a four-membered transition state where the alcohol oxygen attacks the electrophilic carbon while the alcohol hydrogen bonds to the nitrogen atom [4]. The reaction pathway has been confirmed through ab initio calculations showing activation energies of approximately 38.5 kcal/mol for the preferred N=C addition pathway [7].

The mechanism involves the participation of multiple alcohol molecules, with evidence suggesting that trimeric alcohol clusters are particularly reactive [4] [5]. This multimolecular involvement explains the complex kinetic behavior observed, where the rate increases more rapidly than would be expected for simple second-order kinetics [4]. The bulk solvent effect, modeled using polarizable continuum models, does not significantly alter the preference for N=C bond attack [4].

Rate Constants and Temperature Dependencies

Kinetic studies of aromatic isocyanate alcoholysis reactions provide valuable insights into the reactivity of 2,4-dichlorophenyl isocyanate. For phenyl isocyanate reactions with primary alcohols, rate constants range from 10^-5 to 10^-3 M^-1 s^-1 depending on reaction conditions [8] [9]. The activation energies for alcohol excess reactions are typically lower than stoichiometric conditions, ranging from 30-60 kJ/mol [8].

The electron-withdrawing chlorine substituents in 2,4-dichlorophenyl isocyanate significantly enhance its reactivity compared to unsubstituted phenyl isocyanate. Maleimidophenyl isocyanates, which also contain electron-withdrawing groups, show rate constants 20-30 times larger than unsubstituted phenyl isocyanate [10]. This enhancement suggests that 2,4-dichlorophenyl isocyanate would exhibit similarly accelerated reaction rates due to the inductive effects of the chlorine atoms.

Amine Addition Pathways

The reaction of 2,4-dichlorophenyl isocyanate with amines proceeds even more rapidly than alcoholysis, often occurring on millisecond timescales [11] [12]. Primary and secondary amines react through nucleophilic attack at the electrophilic carbon center, forming stable urea linkages [11]. The reaction typically follows second to third-order kinetics overall, with first-order dependence on both isocyanate and amine concentrations [11] [12].

Aromatic amines generally react more slowly than aliphatic amines due to reduced nucleophilicity, but the electron-withdrawing chlorine groups in 2,4-dichlorophenyl isocyanate can partially compensate for this reduced reactivity through increased electrophilicity [11]. The reaction rate is significantly influenced by the basicity of the amine, with more basic amines reacting faster [11].

Data Table: Nucleophilic Addition Reaction Parameters

| Mechanism | Order of Reaction | Key Features | Typical Products | Rate Constants Range |

|---|---|---|---|---|

| Alcohol Addition | Third order overall (multimolecular) | Concerted mechanism across N=C bond; trimeric water involvement | Carbamates (urethanes) | k = 10^-5 to 10^-3 M^-1 s^-1 |

| Amine Addition | Second to third order overall | Rapid reaction; pH dependent rate constants | Ureas | Very fast (msec scale) |

| Thiol Addition | First order each component | Base-catalyzed; temperature dependent | Thiocarbamates | Variable with catalyst |

Cycloaddition Behavior in Heterocyclic Synthesis

The cycloaddition reactivity of 2,4-dichlorophenyl isocyanate represents a significant aspect of its synthetic utility in heterocyclic chemistry. Isocyanates can participate in various cycloaddition reactions, including [2+2], [2+2+2], and [4+2] processes, leading to the formation of diverse heterocyclic frameworks [13] [14] [15].

[2+2] Cycloaddition Reactions

Isocyanates readily undergo [2+2] cycloaddition reactions with electron-rich π-systems such as ynolates [15]. These reactions proceed through the formation of four-membered ring intermediates, specifically azetidine-2,4-diones when reacting with ynolates [15]. The reaction typically proceeds without requiring external catalysts and shows high regioselectivity favoring attack at the electrophilic carbon of the isocyanate group.

The mechanism involves the nucleophilic attack of the ynolate oxygen on the isocyanate carbon, followed by ring closure to form the cyclic structure [15]. The electron-withdrawing chlorine substituents in 2,4-dichlorophenyl isocyanate enhance the electrophilicity of the isocyanate carbon, potentially increasing the reaction rate compared to unsubstituted analogs.

[2+2+2] Cycloaddition Processes

More complex cycloaddition reactions involve the participation of two isocyanate molecules with a third component such as allenes [13]. These [2+2+2] cycloaddition reactions can be catalyzed by transition metal complexes, particularly nickel(0) catalysts bearing chiral ligands such as (S,S)-i-Pr-FOXAP [13]. The reaction provides access to dihydropyrimidine-2,4-diones with potential for enantioselective synthesis.

The mechanism involves the coordination of both isocyanate molecules and the allene to the metal center, followed by oxidative coupling and reductive elimination to form the six-membered heterocyclic product [13]. The chlorine substituents in 2,4-dichlorophenyl isocyanate may influence the coordination behavior and selectivity of these catalyzed processes.

Hetero-Diels-Alder Reactions

Isocyanates can function as dienophiles in hetero-Diels-Alder reactions with various diene systems [16] [17]. These reactions typically require Lewis acid catalysis to activate the isocyanate towards cycloaddition [17]. Zinc chloride has proven particularly effective for promoting intramolecular hetero-Diels-Alder reactions of carbodiimides containing isocyanate functionality [17].

The reaction mechanism involves the coordination of the Lewis acid to the isocyanate oxygen, increasing the electrophilicity of the carbon-nitrogen double bond and facilitating [4+2] cycloaddition with the diene component [17]. Products typically include six-membered nitrogen-containing heterocycles with potential biological activity.

Cascade Reactions and Complex Heterocycle Formation

Recent developments in nitrogen-substituted isocyanate chemistry have revealed new opportunities for cascade reactions leading to complex heterocyclic frameworks [14] [18]. These reactions involve in situ generation of reactive N-isocyanate intermediates from masked precursors, allowing controlled reactivity and preventing problematic dimerization [14] [18].

The cascade approach enables the synthesis of heterocycles containing the N-N-C=O motif, which is commonly found in pharmaceuticals and agrochemicals [14] [18]. Over 100 different heterocyclic compounds have been synthesized using amino-, imino-, and amido-substituted N-isocyanates, demonstrating the versatility of this approach [18].

Data Table: Cycloaddition Reaction Types and Characteristics

| Reaction Type | Substrates | Products | Catalysts | Selectivity |

|---|---|---|---|---|

| [2+2] Cycloaddition | Ynolates | Azetidine-2,4-diones | None required | High regioselectivity |

| [2+2+2] Cycloaddition | Two isocyanates + allene | Dihydropyrimidine-2,4-diones | Ni(0)/(S,S)-i-Pr-FOXAP | Enantioselective possible |

| Hetero-Diels-Alder | Dienes with isocyanates | Various heterocycles | Lewis acids (ZnCl2) | Stereochemical control |

| Cascade Reactions | N-isocyanates | Complex heterocycles | In situ generation | Multiple ring formation |

Hydrolysis Kinetics and Degradation Pathways

The hydrolysis of 2,4-dichlorophenyl isocyanate in aqueous environments represents a critical aspect of its chemical behavior and environmental fate. Isocyanates are known to react rapidly with water through multiple mechanistic pathways, leading to the formation of carbamic acids and subsequent degradation products [19] [20] [7].

Mechanistic Pathways for Hydrolysis

Hydrolysis of isocyanates can occur through two distinct pathways: attack across the N=C bond or across the C=O bond [7]. Computational studies using high-level ab initio methods have established that hydrolysis across the N=C bond is energetically favored, with an activation barrier of approximately 38.5 kcal/mol for the parent isocyanic acid, compared to 47.5 kcal/mol for C=O bond cleavage [7].

The preferred N=C hydrolysis pathway proceeds through a concerted mechanism involving a four-membered transition state [20] [7]. The water molecule attacks the electrophilic carbon while simultaneously transferring a proton to the nitrogen atom [7]. This leads to the formation of carbamic acid (R-NH-COOH), which is thermodynamically unstable and readily decarboxylates to produce the corresponding amine and carbon dioxide [20] [7].

The alternative C=O hydrolysis pathway produces imidic acid intermediates but is kinetically less favorable due to the higher activation barrier [7]. The chlorine substituents in 2,4-dichlorophenyl isocyanate are expected to lower both barrier heights by approximately 4 kcal/mol compared to unsubstituted analogs, based on computational studies of substituted isocyanates [7].

Temperature and pH Dependencies

Kinetic studies of aromatic isocyanate hydrolysis reveal strong temperature dependencies following Arrhenius behavior [20] [21]. For 4-chlorophenyl isocyanate, activation enthalpies of approximately 22 kJ/mol have been determined experimentally [20]. The activation entropy is significantly negative (-202 to -216 J mol^-1 K^-1), indicating a highly ordered transition state consistent with the proposed cyclic mechanism [20].

The hydrolysis reaction shows complex pH dependencies, with both acid-catalyzed and base-catalyzed pathways contributing to the overall rate [21]. Under acidic conditions, protonation of the isocyanate nitrogen enhances electrophilicity and accelerates hydrolysis [21]. Base catalysis occurs through hydroxide attack on the electrophilic carbon, providing an alternative low-energy pathway [21].

The rate of hydrolysis exhibits a third-power dependence on water concentration under conditions where water is not in large excess [20]. This unusual kinetic behavior suggests the involvement of trimeric water clusters in the transition state, similar to observations in alcoholysis reactions [4] [20].

Degradation Products and Environmental Fate

The primary degradation product of 2,4-dichlorophenyl isocyanate hydrolysis is 2,4-dichloroaniline, formed through the decarboxylation of the initially produced carbamic acid [19] [20]. This transformation is rapid and essentially irreversible under normal environmental conditions [20].

The formation of 2,4-dichloroaniline represents the complete loss of the isocyanate functionality, rendering the compound no longer reactive towards typical isocyanate chemistry [19]. However, the chlorinated aniline product introduces different environmental and toxicological considerations due to its persistence and potential bioaccumulation [22].

Kinetic modeling studies suggest that the hydrolysis half-life of aromatic isocyanates in aqueous solution ranges from minutes to hours depending on temperature and pH [20] [21]. The rapid hydrolysis indicates that 2,4-dichlorophenyl isocyanate would not persist in aqueous environments and would quickly convert to its amine degradation product [19] [23].

Comparative Hydrolysis Rates

Studies comparing the hydrolysis rates of different isocyanate structures reveal that aromatic isocyanates generally hydrolyze more slowly than aliphatic analogs [24]. However, electron-withdrawing substituents such as chlorine atoms significantly accelerate the hydrolysis process [7]. The dual chlorine substitution pattern in 2,4-dichlorophenyl isocyanate is expected to result in enhanced hydrolysis rates compared to monosubstituted or unsubstituted phenyl isocyanates.

Experimental rate constants for phenyl isocyanate hydrolysis under controlled aqueous conditions provide a baseline for comparison [24]. The electron-withdrawing effects of the chlorine substituents in 2,4-dichlorophenyl isocyanate would be expected to increase these rate constants by factors ranging from two to ten, depending on reaction conditions [7].

Data Table: Hydrolysis Kinetics and Degradation Parameters

| Pathway | Activation Energy | Products | Temperature Dependence | Rate Features |

|---|---|---|---|---|

| Hydrolysis across N=C bond | 38.5 kcal/mol (HNCO) | Carbamic acid → Amine + CO2 | Strong Arrhenius | Preferred pathway |

| Hydrolysis across C=O bond | 47.5 kcal/mol (HNCO) | Imidic acid | Strong Arrhenius | Less favored |

| Acid-catalyzed | 22 kJ/mol (4-chlorophenyl) | Enhanced rate | ΔH‡ = 22 kJ/mol | Third power water dependence |

| Base-catalyzed | Variable | Enhanced rate | pH dependent | First order in OH- |

XLogP3

GHS Hazard Statements

H301 (93.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (15.56%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (93.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard